molecular formula C11H9ClN2O2 B13359576 6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide

6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B13359576
M. Wt: 236.65 g/mol
InChI Key: YXLWMMZQKYJVPV-UHFFFAOYSA-N
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Description

6-Chloro-N-(furan-2-ylmethyl)nicotinamide is a chemical compound with the molecular formula C11H9ClN2O2 It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a chlorine atom at the 6th position and a furan-2-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(furan-2-ylmethyl)nicotinamide typically involves the following steps:

    Chlorination: The starting material, nicotinamide, is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Furan-2-ylmethylation: The chlorinated nicotinamide is then reacted with furan-2-ylmethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(furan-2-ylmethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-N-(furan-2-ylmethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(furan-2-ylmethyl)nicotinamide involves its interaction with biological targets such as enzymes and receptors. The chlorine atom and furan ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinamide: Lacks the furan-2-ylmethyl group, making it less versatile in terms of chemical reactivity.

    N-(Furan-2-ylmethyl)nicotinamide: Lacks the chlorine atom, which may affect its binding affinity and specificity.

Uniqueness

6-Chloro-N-(furan-2-ylmethyl)nicotinamide is unique due to the presence of both the chlorine atom and the furan-2-ylmethyl group. This dual substitution enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H9ClN2O2/c12-10-4-3-8(6-13-10)11(15)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15)

InChI Key

YXLWMMZQKYJVPV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CN=C(C=C2)Cl

solubility

>35.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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